molecular formula C11H14O2 B14003240 3-(Spiro[2.5]octan-6-yl)propiolic acid

3-(Spiro[2.5]octan-6-yl)propiolic acid

Cat. No.: B14003240
M. Wt: 178.23 g/mol
InChI Key: RALDZAPVOLBWTP-UHFFFAOYSA-N
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Description

3-(Spiro[2.5]octan-6-yl)propiolic acid is a spirocyclic compound featuring a propiolic acid (HC≡C-COOH) group attached to a bicyclic spiro[2.5]octane framework. The spiro architecture introduces conformational rigidity, while the propiolic acid moiety provides a reactive alkyne-carboxylic acid hybrid system.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-spiro[2.5]octan-6-ylprop-2-ynoic acid

InChI

InChI=1S/C11H14O2/c12-10(13)2-1-9-3-5-11(6-4-9)7-8-11/h9H,3-8H2,(H,12,13)

InChI Key

RALDZAPVOLBWTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C#CC(=O)O)CC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable alkyne under specific conditions . The reaction conditions often include the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-(Spiro[2.5]octan-6-yl)propiolic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Spirocyclic Carboxylic Acids

Key Compounds:
  • Spiro[2.5]octane-6-carboxylic acid (CAS: AS132171): Lacks the alkyne group but shares the spiro[2.5]octane core. The absence of the triple bond reduces acidity (pKa ~4.7 vs. ~1.5 for propiolic acid) and limits participation in cycloaddition reactions .
  • 2-{Spiro[2.5]octan-6-yl}acetic acid (CAS: 1260826-90-1): Features a shorter acetic acid chain. The reduced steric bulk compared to propiolic acid derivatives may enhance solubility but diminishes reactivity in alkyne-specific reactions .
Table 1: Structural Comparison
Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
3-(Spiro[2.5]octan-6-yl)propiolic acid C₁₁H₁₂O₂ Propiolic acid, spiro 184.21 High acidity, alkyne reactivity
Spiro[2.5]octane-6-carboxylic acid C₉H₁₂O₂ Carboxylic acid 168.19 Rigid spiro core, moderate acidity
2-{Spiro[2.5]octan-6-yl}acetic acid C₁₀H₁₄O₂ Acetic acid 196.19 Improved solubility, lower reactivity

Propiolic Acid Derivatives

Key Compounds:
  • 3-(Trimethylsilyl)propiolic acid (CAS: 5683-31-8): The trimethylsilyl group acts as a protective moiety for the alkyne, enabling controlled deprotection in multi-step syntheses. Unlike the spiro-substituted analog, it is less sterically hindered, facilitating nucleophilic additions .
  • Aryl propiolic acids (e.g., 4-nitrophenylpropiolic acid): Aromatic substituents modulate electronic properties. Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the triple bond, while electron-donating groups (e.g., -OMe) improve yields in cyclization reactions. The spiro analog’s aliphatic substituent may impede resonance effects but enhance stability under acidic conditions .
Table 2: Reactivity Comparison
Compound Substituent Type Yield in Cyclization (%) Reaction Time (h) Key Reactivity Notes
This compound Aliphatic spiro Data unavailable N/A Expected steric hindrance slows reactions vs. aryl analogs
4-Methoxyphenylpropiolic acid Electron-donating 85 2.5 Faster reaction due to aryl resonance stabilization
3-(Trimethylsilyl)propiolic acid Silyl-protected 78 3.0 Deprotection required for further functionalization

Spirocyclic Heterocycles in Drug Discovery

Key Compounds:
  • This structural feature is absent in the target compound but highlights the utility of spiro systems in bioactive molecules .
  • Fumagillin (CAS: 23110-15-8): A complex spiroepoxide with antimicrobial activity. While structurally distinct, it underscores the role of spiro cores in conferring metabolic stability and target specificity .

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